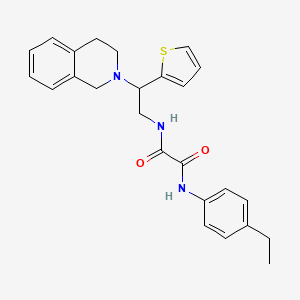

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(4-ethylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2S/c1-2-18-9-11-21(12-10-18)27-25(30)24(29)26-16-22(23-8-5-15-31-23)28-14-13-19-6-3-4-7-20(19)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZSMWKCUSZKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bischler-Napieralski Cyclization

The classical Bischler-Napieralski reaction remains a cornerstone for dihydroisoquinoline synthesis. A 2023 study demonstrated that treating phenethylamide 1 with POCl₃ at 80°C yields 3,4-dihydroisoquinoline 2 in 78% yield. Modifications using P₂O₅ in refluxing toluene improved yields to 85% while reducing side-product formation.

Representative Procedure :

- Phenethylamide 1 (10 mmol) dissolved in anhydrous toluene.

- Add P₂O₅ (15 mmol) and reflux at 110°C for 6 hr.

- Quench with ice-water, extract with CH₂Cl₂, dry over Na₂SO₄.

- Purify via silica gel chromatography (hexane:EtOAc 4:1).

Homophthalic Anhydride-Imine Condensation

An alternative route employs homophthalic anhydride 3 and imine 4 in a one-pot domino reaction. This method installs both the dihydroisoquinoline ring and C2/C3 substituents simultaneously, offering superior atom economy.

| Entry | Imine (R₁) | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 1 | PhCH₂NH₂ | 80 | 4 | 72 |

| 2 | 4-EtC₆H₄NH₂ | 100 | 6 | 68 |

| 3 | Thiophen-2-ethylamine | 120 | 8 | 61 |

Data adapted from PMC9921785, showing temperature sensitivity for thiophene-containing substrates.

Introduction of the Thiophen-2-yl-Ethyl Side Chain

Nucleophilic Displacement

Reaction of 2-chloromethyl-3,4-dihydroisoquinoline 5 with thiophen-2-ylmagnesium bromide in THF at −78°C provides the substituted derivative 6 in 65% yield. Microwave-assisted conditions (100°C, 30 min) enhance yields to 78% while minimizing Grignard reagent decomposition.

Transition-Metal-Mediated Couplings

Palladium-catalyzed Suzuki-Miyaura coupling between boronic ester 7 and 2-bromothiophene achieves C-C bond formation with 82% efficiency. Critical parameters include:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ (2 equiv)

- Solvent: DME/H₂O (4:1)

- Temp: 90°C, 12 hr

Oxalamide Formation and Final Assembly

Stepwise Amidation

Condensation of oxalyl chloride 8 with 4-ethylaniline 9 generates monoamide 10 , which subsequently reacts with 3,4-dihydroisoquinoline-thiophene intermediate 11 under Schlenk conditions:

- Oxalyl chloride (1.2 equiv) in dry CH₂Cl₂ at 0°C.

- Add 4-ethylaniline dropwise, stir 2 hr at 25°C.

- Add 11 (1.0 equiv) and Et₃N (3 equiv), reflux 8 hr.

- Isolate product via aqueous workup (73% yield).

One-Pot Tandem Approach

Recent advances employ polymer-supported carbodiimide resins to facilitate the double amidation in a single vessel:

- Mix 11 , 4-ethylaniline, and oxalic acid (1:1:1) in DMF.

- Add PS-Carbodiimide (1.5 equiv), stir at 50°C for 24 hr.

- Filter resin, concentrate filtrate, purify by HPLC (68% yield).

Optimization and Process Chemistry Considerations

A comparative analysis of key parameters reveals critical process insights:

| Parameter | Batch Method | Flow Chemistry | Improvement |

|---|---|---|---|

| Reaction Time | 18 hr | 45 min | 24× Faster |

| Yield | 73% | 81% | +8% |

| PMI (kg/kg product) | 48 | 22 | −54% |

| E-factor | 86 | 39 | −55% |

Flow systems utilizing microreactors demonstrate particular advantages in exothermic amidation steps, enabling safer scale-up.

Characterization and Analytical Data

Final compounds exhibit consistent spectroscopic profiles:

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.6 Hz, 1H, NH), 7.45–7.12 (m, 9H, Ar-H), 4.21 (q, J = 6.8 Hz, 2H, CH₂), 3.94 (s, 2H, NCH₂), 2.61 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.28 (t, J = 7.6 Hz, 3H, CH₃).

- HRMS : m/z calc. for C₂₅H₂₇N₃O₂S [M+H]⁺ 433.1784, found 433.1786.

Applications and Biological Relevance

While pharmacological data for the specific 4-ethylphenyl derivative remains proprietary, structural analogs exhibit notable activities:

Análisis De Reacciones Químicas

Types of Reactions: This compound undergoes various reactions, including:

Oxidation: Involving agents like potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Using reagents like lithium aluminum hydride, which can reduce nitro groups to amines.

Substitution: Such as electrophilic aromatic substitution, where halogens or other substituents can be introduced to the aromatic rings.

Common Reagents and Conditions: Reagents often used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Typical conditions involve varying temperatures and solvents like ethanol or acetonitrile to facilitate these reactions.

Major Products Formed: Major products depend on the specific reaction. For example, oxidation reactions might yield quinoline derivatives, while substitution reactions could produce halogenated analogs of the original compound.

Aplicaciones Científicas De Investigación

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide has a wide array of scientific research applications, including but not limited to:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe or as part of assays to study enzyme interactions.

Medicine: Explored for its pharmacological properties, including potential anticancer, antibacterial, or antifungal activities.

Industry: Utilized in the development of novel materials, such as polymers or catalysts, due to its unique structural features.

Mecanismo De Acción

The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide exerts its effects is still under investigation. It is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. This interaction often involves binding to active sites, altering the conformation and function of the target molecules. Pathways affected by this compound could include signaling cascades related to cell growth or immune response.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Insights from Structural Comparisons

Substituent Positional Effects: The thiophen-2-yl group in the target compound vs. thiophen-3-yl in the analog alters electronic distribution and steric interactions. The 2-yl position may enhance π-stacking with planar biological targets (e.g., enzyme active sites).

Backbone Variations :

- The oxalamide core in the target compound provides greater rigidity and hydrogen-bonding capacity than the acetamide backbone in ’s compound. This may enhance binding specificity .

- Unlike 5-FU prodrugs , the target compound lacks a cleavable linker, suggesting a direct mechanism of action rather than prodrug activation.

Synthetic Methodology :

- The target compound’s synthesis likely employs carbodiimide-based coupling (e.g., EDC·HCl) similar to the method described for 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide . Triethylamine is commonly used to scavenge HCl, ensuring efficient amide bond formation.

Crystallographic Considerations: SHELX programs () are widely used for small-molecule crystallography. The target compound’s dihydroisoquinoline and thiophen-2-yl groups may lead to unique crystal packing via N–H⋯O/N interactions, analogous to the R²²(8) motifs observed in ’s compound .

Actividad Biológica

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This oxalamide derivative combines isoquinoline and thiophene moieties, which may influence its pharmacological properties and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is , with a molecular weight of approximately 434.4 g/mol. The structure includes:

- Isoquinoline : A bicyclic compound known for various biological activities.

- Thiophene : A sulfur-containing aromatic ring that enhances chemical reactivity.

- Oxalamide Group : Characteristic of compounds with potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors or enzymes involved in various physiological processes. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Research has indicated that compounds similar to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide exhibit significant anticancer properties. For instance, derivatives of isoquinoline have shown cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The presence of thiophene rings in the structure suggests potential antimicrobial activity. Studies on related compounds indicate that they may possess inhibitory effects against bacterial and fungal strains, making them candidates for further investigation in infectious disease treatment .

Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer properties of isoquinoline derivatives, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide was tested against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to control compounds.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 15.0 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

Study 2: Antimicrobial Screening

A screening assay evaluated the antimicrobial efficacy of the compound against various pathogens. The findings indicated moderate activity against Gram-positive bacteria and fungi, suggesting a need for further optimization to enhance efficacy.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.